2-[(3-Methylbutan-2-yl)amino]butan-1-ol

Catalog No.
S13814944
CAS No.
M.F
C9H21NO
M. Wt
159.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-Methylbutan-2-yl)amino]butan-1-ol

Product Name

2-[(3-Methylbutan-2-yl)amino]butan-1-ol

IUPAC Name

2-(3-methylbutan-2-ylamino)butan-1-ol

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

InChI

InChI=1S/C9H21NO/c1-5-9(6-11)10-8(4)7(2)3/h7-11H,5-6H2,1-4H3

InChI Key

IMHJTJCVBXCPNW-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C(C)C

2-[(3-Methylbutan-2-yl)amino]butan-1-ol is an organic compound characterized by its amine and alcohol functional groups. Its molecular formula is C8H19N1O1C_8H_{19}N_1O_1, and it features a branched structure that includes a butanol backbone with a 3-methylbutan-2-yl substituent at the nitrogen atom. This unique structure contributes to its physical and chemical properties, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.

Typical for alcohols and amines:

  • Oxidation: 2-[(3-Methylbutan-2-yl)amino]butan-1-ol can be oxidized to form corresponding carbonyl compounds using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can also undergo reduction reactions, converting carbonyl functionalities back to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The amine group in the structure allows for nucleophilic substitution reactions, where the nitrogen can be replaced by other functional groups, particularly when treated with alkyl halides.

Research indicates that compounds similar to 2-[(3-Methylbutan-2-yl)amino]butan-1-ol may exhibit biological activities such as antimicrobial, antifungal, and potential neuroprotective effects. The specific interactions of this compound with biological targets remain an area of ongoing investigation, particularly in pharmacological contexts where such compounds may modulate enzyme activity or receptor binding.

Synthesis of 2-[(3-Methylbutan-2-yl)amino]butan-1-ol can be achieved through several methods:

  • Alkylation of Amines: The reaction of 3-methylbutan-2-amine with butan-1-bromide under basic conditions can yield the target compound.
  • Reduction of Ketones: Starting from a ketone precursor, reduction can be performed to introduce the alcohol functionality at the terminal position.
  • Direct Amine Synthesis: Utilizing amino alcohol synthesis techniques, where an alcohol is directly reacted with an amine under controlled conditions to achieve the desired structure.

The unique structure of 2-[(3-Methylbutan-2-yl)amino]butan-1-ol makes it suitable for various applications:

  • Pharmaceuticals: Potential use in drug formulation due to its biological activity.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.
  • Research Tools: Useful in biochemical studies involving enzyme inhibition or receptor interaction assays.

Studies exploring the interactions of 2-[(3-Methylbutan-2-yl)amino]butan-1-ol with biological systems are crucial for understanding its potential therapeutic roles. Interaction studies often involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Assessing the biological effects in model organisms to gauge efficacy and safety.
  • Mechanistic Studies: Investigating the pathways through which this compound exerts its biological effects.

Several compounds share structural similarities with 2-[(3-Methylbutan-2-yl)amino]butan-1-ol, including:

Compound NameMolecular FormulaKey Features
2-Methylbutan-1-olC5H12OC_5H_{12}OSimple branched alcohol
(S)-2-Aminobutan-1-olC4H11NOC_4H_{11}NOContains an amine group
1-Amino-3-methylbutan-2-olC5H13NOC_5H_{13}NOSimilar amine-alcohol structure

Uniqueness:

The uniqueness of 2-[(3-Methylbutan-2-yl)amino]butan-1-ol lies in its specific branched structure that combines both amine and alcohol functionalities, which may confer distinct chemical reactivity and biological properties compared to its analogs. This structural configuration allows for diverse applications in synthetic chemistry and potential therapeutic uses that are not fully explored in similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

159.162314293 g/mol

Monoisotopic Mass

159.162314293 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types